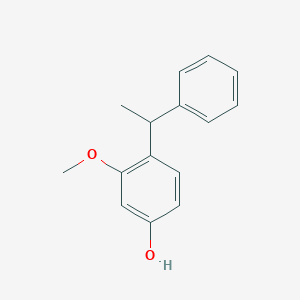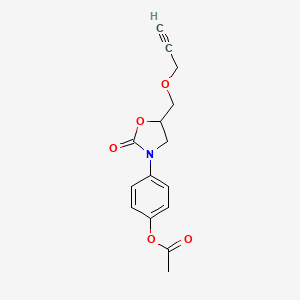
Acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester is a complex organic compound with a unique structure that combines an oxazolidine ring with a phenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester typically involves the reaction of 4-(5-(hydroxymethyl)-3-oxazolidinyl)phenyl ester with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring and phenyl ester group can participate in various binding interactions, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, 4-(5-(hydroxymethyl)-3-oxazolidinyl)phenyl ester: A precursor in the synthesis of the target compound.
Acetic acid, 4-(5-(methoxymethyl)-3-oxazolidinyl)phenyl ester: Similar structure with a methoxy group instead of a propynyloxy group.
Uniqueness
The presence of the propynyloxy group in acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester imparts unique reactivity and potential applications compared to its analogs. This structural feature can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
49711-82-2 |
|---|---|
Formule moléculaire |
C15H15NO5 |
Poids moléculaire |
289.28 g/mol |
Nom IUPAC |
[4-[2-oxo-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-3-yl]phenyl] acetate |
InChI |
InChI=1S/C15H15NO5/c1-3-8-19-10-14-9-16(15(18)21-14)12-4-6-13(7-5-12)20-11(2)17/h1,4-7,14H,8-10H2,2H3 |
Clé InChI |
YNRXSTTUNTYSDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)N2CC(OC2=O)COCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



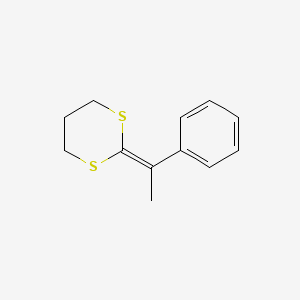
![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)

![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

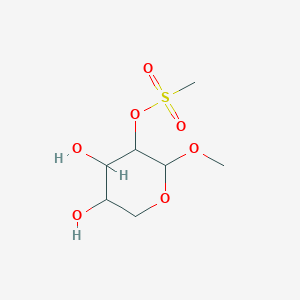

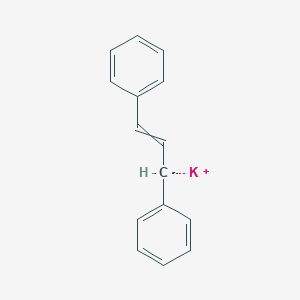
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)

